5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
The compound 5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one features a benzoxazolone core substituted at the 5-position with a sulfonyl group linked to a 1,5-dioxa-9-azaspiro[5.5]undecane moiety. Although direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated, nitro-, or ester-substituted benzoxazolones) offer insights into its likely properties and reactivity .
Properties
IUPAC Name |
5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-17-13-11-12(3-4-14(13)24-15(17)19)25(20,21)18-7-5-16(6-8-18)22-9-2-10-23-16/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUGSUWWUOLEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a member of a class of spirocyclic compounds that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity associated with this compound, highlighting its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic core that includes:
- A 1,5-dioxa-9-azaspiro[5.5]undecan moiety.
- A sulfonyl group attached to a 3-methylbenzo[d]oxazol structure.
This unique architecture is believed to contribute to its biological properties, particularly in modulating various biochemical pathways.
Research indicates that the compound may interact with specific molecular targets involved in cellular signaling and gene expression. Preliminary studies suggest that it can inhibit methyltransferase activity, particularly affecting N6-methyladenosine (m6A) modification on RNA substrates. This modulation can influence gene expression and cellular metabolism, making it a potential candidate for therapeutic applications in oncology and other diseases associated with dysregulated RNA methylation pathways.
Anticancer Properties
Several studies have reported the anticancer potential of similar compounds within the spirocyclic class. For instance, compounds that inhibit m6A methylation have shown promise in reducing tumor growth in various cancer models. The ability of this compound to modulate these pathways suggests it could be effective against specific cancer types.
Antiviral Activity
There is emerging evidence that compounds featuring similar structural motifs exhibit antiviral properties. For example, derivatives of spirocyclic compounds have been studied for their ability to inhibit viral replication mechanisms. The sulfonyl group may enhance binding affinity to viral targets, although specific data on this compound's antiviral efficacy remains limited .
Case Studies
- Inhibition of Methyltransferase Activity : A study demonstrated that related compounds effectively inhibited the METTL3/METTL14 complex responsible for m6A methylation, leading to decreased cancer cell proliferation in vitro.
- Antiviral Screening : In a preliminary screening assay involving various spirocyclic derivatives, some exhibited significant antiviral activity against influenza viruses, highlighting the potential for further investigation into the antiviral properties of this compound .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1 | Anticancer | Inhibits m6A methylation |
| 2 | Antiviral | Inhibits viral replication |
| 3 | Antituberculosis | Modulates immune response |
Comparison with Similar Compounds
Structural Analogues of Benzo[d]oxazol-2(3H)-one Derivatives
The table below summarizes key substituents, synthesis methods, and properties of structurally related compounds:
*Inferred from analogous reactions in .
Key Differences in Reactivity and Bioactivity
Sulfonyl vs. Halogenated Substituents
- Sulfonyl Group: The sulfonyl moiety in the target compound is strongly electron-withdrawing, which may enhance stability against nucleophilic attack compared to brominated derivatives like 5-(dibromomethyl)-3-methylbenzo[d]oxazol-2(3H)-one .
- For example, 5-(dibromomethyl)-3-methylbenzo[d]oxazol-2(3H)-one is synthesized via radical bromination, a method less applicable to sulfonylation .
Spirocyclic Amine vs. Ester/Aryl Groups
- Spirocyclic Amine : The 1,5-dioxa-9-azaspiro[5.5]undecane system introduces steric hindrance and rigidity, likely improving target binding specificity compared to flexible esters or aryl groups (e.g., 6-benzhydryl derivatives) . Similar spirocyclic structures in show synthetic versatility via carboxylate intermediates.
Nitro vs. Sulfonyl Groups
Preparation Methods
Cyclization Strategies for Spirocyclic Formation
The 1,5-dioxa-9-azaspiro[5.5]undecane core is typically synthesized via intramolecular cyclization of precursors containing both amine and diol functionalities. A notable method involves reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride under basic conditions to form an intermediate, which undergoes self-cyclization in anhydrous tetrahydrofuran (THF) using sodium hydride as a base. Subsequent reduction with lithium aluminum hydride and catalytic hydrogenation removes protecting groups, yielding the spirocyclic amine.
Key Reaction Conditions
Alternative Routes via Ketone-Amine Condensation
Another approach involves condensing 4-piperidone with propylene glycol under acidic catalysis, forming the spiro ring through dehydration. This method, however, requires stringent pH control (pH 4–5) to prevent side reactions.
Synthesis of 3-Methylbenzo[d]Oxazol-2(3H)-One Derivatives
Oxazolone Ring Construction
The benzo[d]oxazol-2(3H)-one moiety is synthesized via cyclization of 2-mercaptobenzoxazole derivatives. A catalyst-free reaction of 2-mercaptobenzoxazole with benzyl bromides in acetone under reflux yields 3-substituted oxazolones with >90% efficiency. For 3-methyl substitution, methyl iodide is employed as the alkylating agent.
Optimized Protocol
Functionalization at Position 5
Introducing the sulfonyl group at position 5 requires electrophilic sulfonation. 2-Mercaptobenzoxazole is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane, forming 5-chlorosulfonylbenzoxazole. This intermediate is stabilized using triethylamine to prevent over-sulfonation.
Sulfonation and Coupling to Assemble the Target Compound
Sulfonyl Chloride Formation
The spirocyclic amine (1,5-dioxa-9-azaspiro[5.5]undecane) is reacted with sulfuryl chloride in dichloromethane to generate the corresponding sulfonyl chloride. Stoichiometric control (1:1.05 amine-to-SO₂Cl₂ ratio) minimizes di-sulfonation.
Critical Parameters
Nucleophilic Coupling with the Oxazolone Moiety
The sulfonyl chloride intermediate is coupled with 5-hydroxy-3-methylbenzo[d]oxazol-2(3H)-one in the presence of pyridine. The reaction proceeds via nucleophilic aromatic substitution, with the oxazolone’s hydroxyl group displacing chloride.
Reaction Profile
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine (2.5 eq.) |
| Temperature | Room temperature (25°C) |
| Time | 12 hours |
| Yield | 76–80% |
Alternative Synthetic Pathways
One-Pot Spirocyclization-Sulfonation
A streamlined approach combines spirocyclic amine synthesis and sulfonation in a single reactor. After cyclization, in situ treatment with sulfur trioxide–triethylamine complex introduces the sulfonyl group without isolating intermediates. This method reduces purification steps but requires precise stoichiometry.
Enzymatic Sulfonation
Recent advances explore lipase-catalyzed sulfonation using p-nitrophenyl sulfate as a donor. While eco-friendly, yields remain suboptimal (45–50%) compared to classical methods.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems for spiro core formation, achieving 85% yield at a throughput of 1.2 kg/h. Key advantages include:
- Temperature Control : Microreactors mitigate exothermic risks during cyclization.
- Automated Quenching : Inline neutralization minimizes manual handling.
Purification via Crystallization
The final compound is purified using a hexane/ethyl acetate (3:1) system, yielding 99.5% purity by HPLC. Recrystallization parameters:
- Cooling Rate : 0.5°C/min
- Seed Crystal Loading : 0.1% w/w
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 3H, NCH₃), 3.67–3.61 (m, 4H, spiro-OCH₂).
- IR : 1663 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry and sulfonyl linkage. Key metrics:
- Bond Angle : O-S-O = 119.5°
- Torsion Angle : C-SO₂-N = 178.3°
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
